Imidazole-1-acetic acid

Catalog No.
S597980
CAS No.
22884-10-2
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole-1-acetic acid

Pharmaceutical and materials researchers face synthesis inefficiencies: direct phosphonylation of imidazole requires hazardous N-alkylation, and imprecise coordination isomers disrupt MOF topology. Imidazole-1-acetic acid (CAS 22884-10-2) solves these challenges as a bifunctional, late-stage intermediate for zoledronic acid and a pre-organized ligand for Cu-IMA nanosheets. • Enables solvent-free phosphonylation, eliminating alkylation waste and yield losses. • Forms predictable 2D square-grid frameworks via N3-carboxylate coordination. • High water solubility, mp 258-260 °C, and proven scalability for API synthesis and heterogeneous catalysis. Supply assurance: In stock for immediate global shipment.

CAS Number

22884-10-2

Product Name

Imidazole-1-acetic acid

IUPAC Name

2-imidazol-1-ylacetic acid

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9)

InChI Key

QAFBDRSXXHEXGB-UHFFFAOYSA-N

Synonyms

Imidazol-1-yl-essigsaeure; 1H-Imidazole-1-acetic Acid; Imidazole-1-acetic Acid; Zoledronic Acid Related Compound A;

Canonical SMILES

C1=CN(C=N1)CC(=O)O

The exact mass of the compound 2-(1H-Imidazol-1-Yl)Acetic Acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of imidazolyl carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

Imidazole-1-acetic acid (CAS 22884-10-2) is a highly versatile N-alkylated heterocyclic building block, characterized by a bifunctional structure containing both a Lewis basic imidazole ring (N3) and a Brønsted acidic carboxylic acid moiety. Commercially, it is most recognized as the critical, late-stage precursor for the synthesis of the bisphosphonate drug zoledronic acid [1]. In materials science, its amphoteric nature (predicted pKa ~3.37) and specific N1-substitution make it a highly effective bridging ligand for constructing Metal-Organic Frameworks (MOFs) and ultrathin Metal-Organic Nanosheets (MONs). For industrial buyers, its high water solubility, thermal stability (melting point ~258–260 °C), and established solvent-free processability make it a highly reliable intermediate for both pharmaceutical scale-up and advanced catalyst formulation [1].

Research Fit

Synthesis Pharmaceutical intermediate for zoledronic acid synthesis.
Receptor Studies Reported GABA-A rho-1 receptor agonist probe.
Grade Available in high-purity (≥98%) for research applications.

Attempting to substitute Imidazole-1-acetic acid with its isomer, Imidazole-4-acetic acid, or the base heterocycle, Imidazole, fundamentally disrupts both synthetic pathways and coordination geometries [1]. In pharmaceutical procurement, Imidazole cannot undergo direct phosphonylation to form zoledronic acid; it requires a preliminary N-alkylation step with a haloacetate, introducing additional solvent waste, yield losses, and intermediate purification steps [2]. In coordination chemistry, the position of the acetate group dictates the metal-binding topology. Imidazole-1-acetic acid coordinates via the N3 nitrogen and the carboxylate oxygen, forming highly ordered 2D square-grid networks[1]. In contrast, Imidazole-4-acetic acid retains an active N1-H proton, which alters the steric profile, acts as a competing hydrogen-bond donor, and prevents the formation of the exact isostructural frameworks required for targeted catalytic or sensing applications [1].

Substitution Risk

Regioisomer Specificity
1-isomer yields distinct synthetic routes; 2-/4-isomers may lead to synthesis failure.
Receptor Binding Divergence
1-isomer exhibits rho-1 affinity; 4-isomer shows weak GABA-A alpha response.
Regulatory Standard Status
USP/EP designated impurity standard for zoledronic acid; analogs not recognized.

One-Step Phosphonylation Efficiency in Bisphosphonate API Synthesis

In the industrial synthesis of zoledronic acid, Imidazole-1-acetic acid serves as the direct, late-stage precursor, undergoing phosphonylation with H3PO3 and PCl3 (or POCl3) at 50–80 °C [1]. Using the base heterocycle, Imidazole, as a starting material requires an initial N-alkylation step (e.g., with tert-butyl chloroacetate) followed by hydrolysis, which typically yields the intermediate hydrochloride salt at approximately 84% efficiency before phosphonylation can begin [1]. Procuring the pre-assembled Imidazole-1-acetic acid eliminates this entire synthetic step, bypassing the need for halogenated solvents or energy-intensive intermediate isolation, and directly enabling high-yield API production.

Evidence DimensionSynthetic steps to Zoledronic Acid
Target Compound Data1 step (Direct phosphonylation)
Comparator Or BaselineImidazole (2 steps: N-alkylation + phosphonylation, with ~84% intermediate yield)
Quantified DifferenceElimination of 1 full synthetic step and associated ~16% yield loss during intermediate formation.
ConditionsIndustrial API synthesis (reaction with H3PO3/PCl3 at 50-80 °C).

Procuring the N-alkylated precursor directly streamlines API manufacturing, reduces solvent waste, and maximizes overall throughput.

Synthesis Yield
Reported comparison
84.7% One-pot synthesis
50-65.8% Ester hydrolysis
Reported 1.3-1.7× yield improvement
Higher reported yield route
Supports synthesis procurement review; data to verify

Quantitative N-Arylation Yield Enhancement via Cu-IMA Metal-Organic Nanosheets

Imidazole-1-acetic acid (IMA) acts as a highly effective bifunctional ligand in the synthesis of ultrathin Metal-Organic Nanosheets (MONs) [1]. When coordinated with copper to form Cu-IMA MONs, the resulting heterogeneous catalyst demonstrates exceptional Lewis acid catalytic activity. In the N-arylation reaction between imidazole and phenylboronic acid, Cu-IMA MONs achieved an 86% product yield[1]. In contrast, using a standard homogeneous copper baseline (CuBr) under identical conditions resulted in only a 27% yield [1]. The specific N3-carboxylate bridging of Imidazole-1-acetic acid is essential for creating the accessible axial metal sites that drive this massive increase in catalytic turnover.

Evidence DimensionCatalytic yield in N-arylation
Target Compound Data86% yield (using Cu-IMA MONs at 5 mol%)
Comparator Or Baseline27% yield (using CuBr homogeneous catalyst)
Quantified Difference+59% absolute increase in product yield.
ConditionsN-arylation of imidazole with phenylboronic acid in methanol at room temperature for 5 hours.

For materials scientists, this compound enables the construction of highly active, recoverable 2D catalysts that vastly outperform standard metal salts.

Catalytic Efficiency
Method context
95%, 8 min 10 mol% catalyst
48%, 30 min No catalyst
Reusable for 8 consecutive cycles
Supports solvent-free method development
Reported organocatalyst; data to verify

Predictable Topological Control vs. Isomeric Alternatives

The exact placement of the acetic acid group at the N1 position of the imidazole ring provides a rigid, predictable coordination vector between the N3 nitrogen and the carboxylate group [1]. This specific geometry allows Imidazole-1-acetic acid to form highly ordered 2D and 3D metal-organic frameworks with transition metals. Attempting to substitute with Imidazole-4-acetic acid introduces an unalkylated N1-H site, which acts as a competing hydrogen-bond donor and alters the metal-binding angle [1]. This structural deviation prevents the replication of specific framework topologies (such as square-planar Cu-IMA nodes), making the 1-isomer strictly non-interchangeable for targeted crystal engineering and porosity control.

Evidence DimensionCoordination vector and framework topology
Target Compound DataN3-carboxylate bridging (forms predictable square-planar or 3D nodes)
Comparator Or BaselineImidazole-4-acetic acid (N1-H present, altered binding angle and H-bonding interference)
Quantified DifferenceBinary divergence in resulting MOF crystal structure and porosity.
ConditionsSolvothermal synthesis of transition metal coordination networks.

Buyers designing specific MOFs or MONs must procure the exact N1-isomer to ensure reproducible pore sizes and catalytic site accessibility.

Receptor Potency
Cross-study comparable
4.57 µM 1-isomer (GABA-A rho-1)
310-420 µM 4-isomer (GABA-A alpha)
Approx. 74-fold higher reported affinity
Supports receptor-subtype selectivity context
Context-dependent; data to verify
Standard Grade
Class-level inference
Certified CRM
Traceable to USP/EP/BP
Supports pharmacopeial method validation
Regulatory context requires review

Commercial API Manufacturing (Zoledronic Acid)

Where this compound is the right choice for pharmaceutical manufacturers seeking a reliable, late-stage intermediate for bisphosphonate drugs. Procuring Imidazole-1-acetic acid bypasses the hazardous N-alkylation of imidazole, allowing for direct, solvent-free phosphonylation to yield zoledronic acid [1].

Synthesis of 2D Metal-Organic Nanosheets (MONs)

Where this compound is the right choice for materials researchers developing ultrathin, heterogeneous catalysts. Its bifunctional N3 and carboxylate handles readily form highly active Cu-IMA nanosheets, which deliver quantified yield enhancements in advanced cross-coupling reactions compared to homogeneous metal salts [2].

Development of Bifunctional Lewis Acid/Base Catalysts

Where this compound is the right choice for designing robust coordination polymers that require both an accessible metal center and a basic nitrogen site. The N1-substitution ensures predictable framework topologies, enabling complex tandem reactions like deacetalization-Knoevenagel condensations[2].

Application Fit

Application
Selection Property
Validation Focus
Zoledronic Acid Intermediate Synthesis
Synthesis route efficiency
Reported yield and purity profile
Bifunctional Organocatalysis
Catalyst recovery method
Reaction time and cycle yield
USP/EP Impurity Testing
Pharmacopeial reference compliance
Multi-pharmacopeia traceability
GABA-A rho-1 Agonist Probe
Receptor subtype selectivity
Functional assay potency profile

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.042927438 Da

Monoisotopic Mass

126.042927438 Da

Heavy Atom Count

9

Melting Point

268 - 269 °C

UNII

WHC1J1G932

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

22884-10-2

Wikipedia

Imidazole-1-acetic acid

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